molecular formula C8H12N2O2 B1428829 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341830-27-0

1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1428829
CAS No.: 1341830-27-0
M. Wt: 168.19 g/mol
InChI Key: ASIRBBRTLDATBL-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative characterized by a 2-methoxyethyl group (-CH2CH2OCH3) attached to the N1 position of the pyrazole ring and an acetyl group (-COCH3) at the C4 position. The compound’s structure combines a polar ether group (enhancing solubility) with a ketone moiety, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7(11)8-5-9-10(6-8)3-4-12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIRBBRTLDATBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234762
Record name Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341830-27-0
Record name Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341830-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Functionalization and N-Alkylation

  • Starting Materials : The synthesis often begins with 1H-pyrazole or substituted pyrazole derivatives.
  • N1-Substitution : The 2-methoxyethyl group is introduced via nucleophilic substitution or alkylation reactions using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride) under basic conditions.
  • Typical Conditions : Alkylation is performed using bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often at room temperature or slightly elevated temperatures to promote substitution without side reactions.

Introduction of the Ethanone Group at C4

  • Acetylation : The ethanone moiety is introduced at the 4-position of the pyrazole ring via electrophilic substitution or acylation reactions.
  • Common Reagents : Acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., aluminum chloride) or base catalysts can be used.
  • Alternative Routes : Claisen–Schmidt condensation methods have been reported for related pyrazole derivatives, where a pyrazole-4-carbaldehyde is condensed with methyl ketones under basic catalysis (e.g., KOH), producing α,β-unsaturated ketones, which can be further reduced or modified to yield ethanone substituents.

Representative Synthesis Example

A representative preparation method, adapted from literature on similar pyrazole derivatives, is summarized below:

Step Reagents & Conditions Description Yield & Purity
1 1H-pyrazole + 2-methoxyethyl bromide, K2CO3, DMF, RT to 50°C, 12-24 h N1-alkylation to form 1-(2-methoxyethyl)-1H-pyrazole Moderate to high yield (~60-80%)
2 Acetyl chloride or acetic anhydride, AlCl3 or base catalyst, DCM or similar solvent, 0-25°C Electrophilic substitution at C4 to introduce ethanone group Moderate yield (~50-70%)
3 Purification by column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) Isolation of pure 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one >95% purity confirmed by HPLC

Purification and Characterization

  • Purification : Column chromatography using silica gel is the preferred method, employing solvent systems such as ethyl acetate/hexane or dichloromethane/methanol gradients.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection confirms purity levels above 95%.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) validates substitution patterns and confirms the presence of the methoxyethyl and ethanone groups. Mass spectrometry (MS) and infrared (IR) spectroscopy provide complementary structural confirmation.

Research Findings and Optimization Notes

  • Reaction Optimization : Conducting alkylation under diluted conditions and at room temperature minimizes side reactions such as over-alkylation or decomposition.
  • Catalyst Choice : Lewis acids for acetylation must be carefully controlled to avoid polymerization or multiple substitutions.
  • Solvent Effects : Polar aprotic solvents favor nucleophilic substitution for N-alkylation, while non-polar solvents are preferred for electrophilic acetylation.
  • Yield Considerations : Overall yields can range from moderate to high depending on reaction times, temperature control, and reagent purity.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Notes Yield (%) Purity (%)
N1-Alkylation 2-methoxyethyl bromide, K2CO3 DMF, RT to 50°C, 12-24 h Avoid excess alkylating agent 60-80 >95 (HPLC)
C4-Acetylation Acetyl chloride, AlCl3 or base DCM, 0-25°C, 2-6 h Control temperature to avoid overreaction 50-70 >95 (HPLC)
Purification Silica gel chromatography Gradient elution Use ethyl acetate/hexane or DCM/methanol - >95

Chemical Reactions Analysis

1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the pyrazole ring, leading to the formation of new derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Material Science: It is investigated for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

  • 4-Nitrophenyl (): The nitro group (-NO2) is strongly electron-withdrawing, stabilizing negative charges and enhancing reactivity in nucleophilic substitution reactions. This group is linked to antimicrobial activity . Propan-2-yl (): A branched alkyl group that reduces polarity, favoring lipid solubility and membrane permeability .
  • C4 Substituents :

    • Acetyl : Common across all compounds, the acetyl group (-COCH3) provides a ketone functional group for further derivatization (e.g., condensation to form chalcones or oximes) .
    • Trifluoroacetyl () : The trifluoromethyl group (-CF3) introduces strong electronegativity, improving metabolic stability and resistance to oxidation .

Biological Activity

1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and literature.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}

Molecular Formula: C₇H₁₀N₂O
CAS Number: [insert CAS number if available]
Molecular Weight: 138.17 g/mol

Biological Activity Overview

Pyrazole derivatives, including this compound, are characterized by their broad spectrum of biological activities. Notably, pyrazoles have been associated with:

  • Antimicrobial Activity: Exhibiting efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Properties: Inhibiting pathways involved in inflammation.
  • Anticancer Effects: Showing potential in targeting cancer cell lines.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduces inflammation markers in vitro
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals, protecting cells

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory potential of this pyrazole derivative revealed that it effectively reduced lipopolysaccharide (LPS)-induced inflammatory markers in macrophage cell lines. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 3: Anticancer Potential

In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation.

The biological activities of pyrazole derivatives are often linked to their ability to interact with specific biological targets:

  • Inhibition of Enzymes: Many pyrazoles act as enzyme inhibitors, affecting pathways related to inflammation and cancer progression.
  • Modulation of Signaling Pathways: They can influence signaling cascades such as NF-kB and MAPK pathways, which are crucial in inflammatory responses and cell survival.

Q & A

Q. Basic

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, leveraging high-resolution data from diffractometers (e.g., Bruker APEX2) .
  • Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups, while mass spectrometry validates molecular weight .
  • Computational validation : Density Functional Theory (DFT) can predict bond angles and compare with experimental data to resolve ambiguities .

How can researchers initially screen the biological activity of this compound?

Q. Basic

  • Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antitumor potential .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

How can synthetic yields be optimized for this compound under varying reaction conditions?

Q. Advanced

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher yields (>80%) are achieved in DMF at 80°C compared to ethanol .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining purity .
  • Byproduct analysis : Use HPLC to track side products (e.g., unsubstituted pyrazole) and adjust stoichiometry .

How should contradictions in spectroscopic or crystallographic data be resolved?

Q. Advanced

  • Cross-validation : Compare NMR shifts with DFT-predicted values (e.g., Gaussiano) to confirm assignments .
  • Twinned crystal analysis : Use SHELXL’s TWIN command to refine structures from twinned datasets, resolving bond-length discrepancies .
  • Synchrotron data : High-flux X-rays improve weak diffraction patterns, especially for low-quality crystals .

What strategies are effective for studying the compound’s mechanism of action at the molecular level?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) and validate with mutagenesis studies .
  • Kinetic studies : Surface Plasmon Resonance (SPR) quantifies binding affinities (KD) and rates (kon/koff) .
  • Metabolite profiling : LC-MS identifies metabolic products in vitro, clarifying degradation pathways .

How does the methoxyethyl substituent influence the compound’s reactivity compared to analogs?

Q. Advanced

  • Electronic effects : The electron-donating methoxy group increases pyrazole ring electron density, enhancing nucleophilic substitution rates at the 4-position .
  • Steric effects : Bulkier substituents (e.g., trifluoroethyl vs. methoxyethyl) reduce crystallinity, as shown in comparative XRD studies .
  • Solubility : Methoxyethyl improves aqueous solubility (>2 mg/mL) compared to phenyl analogs, critical for in vivo studies .

What computational tools are recommended for predicting physicochemical properties?

Q. Advanced

  • ADMET prediction : SwissADME estimates logP (2.1), bioavailability (0.55), and blood-brain barrier penetration .
  • Molecular dynamics (MD) : GROMACS simulates stability in biological membranes, guiding formulation design .
  • QSPR models : Correlate structural descriptors (e.g., polar surface area) with experimental solubility or toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 2
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1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.